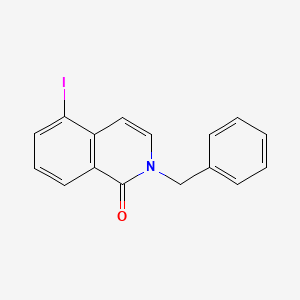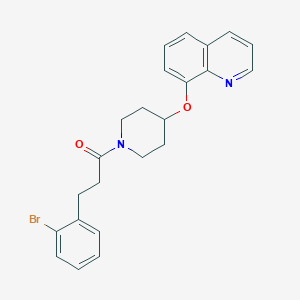
3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
Descripción general
Descripción
3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has been shown to inhibit the activity of proteins such as Akt and mTOR, which are known to play a crucial role in cancer cell growth and survival. In addition, 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis, leading to the death of cancer cells. In addition, 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is its potential application in the development of drugs for the treatment of various diseases. The compound has been found to exhibit significant anticancer activity and possesses anti-inflammatory and antioxidant properties. However, one of the limitations of 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one. One of the directions is to explore the potential of 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one in the development of drugs for the treatment of various diseases, particularly cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one in more detail, which can lead to the development of more effective drugs. Furthermore, the synthesis of analogs of 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can also be explored to improve its pharmacological properties.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has shown potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, 3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-20-8-2-1-5-17(20)10-11-22(27)26-15-12-19(13-16-26)28-21-9-3-6-18-7-4-14-25-23(18)21/h1-9,14,19H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXRXQHRVKAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1-Aminoethyl)cyclopropyl]methanol](/img/structure/B3248842.png)
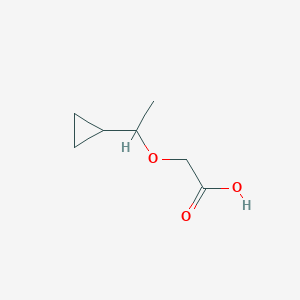


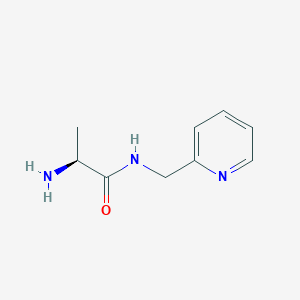
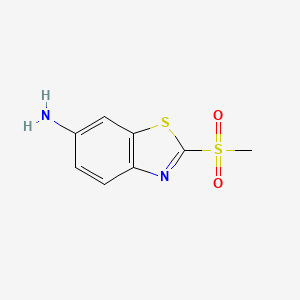
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)

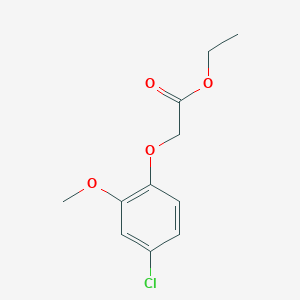
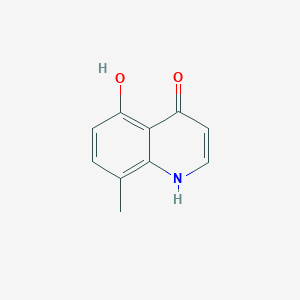
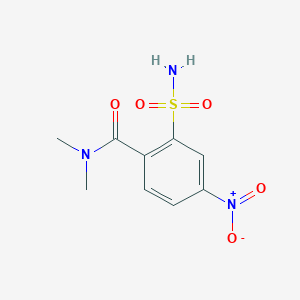

![2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate](/img/structure/B3248936.png)
